molecular formula C8H6F3NO B3031747 Benzaldehyde, 4-(trifluoromethyl)-, oxime CAS No. 66046-34-2

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Cat. No. B3031747
Key on ui cas rn: 66046-34-2
M. Wt: 189.13 g/mol
InChI Key: MNDYDYTXPOFXLS-UHFFFAOYSA-N
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Patent
US06376712B2

Procedure details

The first step of the process of the present invention was conducted as follows. At first, 8.79 g (50.5 mmol) of 4-trifluoromethylbenzaldehyde and 3.83 g (55.1 mmol) of hydroxylamine hydrochloride were dissolved in 12.5 ml of ethanol and 34 ml of water followed by the addition of 2.5 g of sodium hydroxide and stirring for 1 hour at room temperature. After adding ether and washing with dilute hydrochloric acid, the reaction liquid was further washed with saturated brine followed by drying with mirabilite and concentrating to obtain 9.25 g (48.2 mmol) of 4-trifluoromethylbenzaldehyde oxime (yield: 95.5%).
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.Cl.[NH2:14][OH:15].O.[OH-].[Na+]>C(O)C.CCOCC>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[N:14][OH:15])=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.79 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
3.83 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the reaction liquid
WASH
Type
WASH
Details
was further washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with mirabilite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=NO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.2 mmol
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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